



Automated Synthesis of ¹⁸F-AZD4694: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	AZD4694 Precursor	
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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the automated synthesis of 18 F-AZD4694, a promising radioligand for positron emission tomography (PET) imaging of amyloid- β plaques in the brain.

¹⁸F-AZD4694, also known as ¹⁸F-NAV4694, is a fluorinated amyloid-β imaging agent with high affinity and specificity for amyloid plaques, making it a valuable tool in Alzheimer's disease research and diagnosis.[1][2][3] Its favorable radioactive half-life of approximately 110 minutes allows for centralized production and distribution.[3] This document outlines the automated synthesis process from the precursor, including reaction conditions, purification, and quality control, to facilitate its broader application in clinical and research settings.

I. Synthesis Overview

The automated synthesis of ¹8F-AZD4694 is typically performed on a dedicated synthesis module, such as the GE TRACERlab™ FX2N. The process involves a two-step reaction sequence:

 Nucleophilic Radiofluorination: The precursor, an N-Boc protected nitro-precursor of AZD4694, undergoes a nucleophilic substitution reaction with [18F]fluoride.[4][5] This reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2, in the presence of a weak base like potassium carbonate.



 Acidic Deprotection: The N-Boc protecting group is subsequently removed by acid hydrolysis to yield the final ¹⁸F-AZD4694 product.[4][5]

The crude product is then purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted [18F]fluoride and other impurities.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the automated synthesis of ¹⁸F-AZD4694, compiled from various studies.

Parameter	Value	Reference
Precursor Amount	2.0 mg	[6]
[18F]Fluoride Activity	Variable	-
Kryptofix 2.2.2	11 ± 1 mg	[1]
Potassium Carbonate	15-20 μmol	[1]
Reaction Solvent	Dimethyl sulfoxide (DMSO)	[1][6]
Reaction Temperature	105-110°C	[1][6]
Reaction Time (Fluorination)	7-10 minutes	[1][6]
Deprotection Reagent	0.6 M Hydrochloric Acid (HCI)	[6]
Deprotection Time	5 minutes	[6]
Radiochemical Yield (decay corrected)	13 ± 3%	[6]
Radiochemical Purity	> 99%	[6]
Molar Activity	255 ± 125 GBq/μmol	[6]
Total Synthesis Time	~50-60 minutes	[7][8]

III. Experimental Protocols

This section provides a detailed methodology for the automated synthesis of ¹⁸F-AZD4694.



A. Reagent and Consumable Preparation

- Precursor Solution: Dissolve 2 mg of the AZD4694 N-Boc nitro-precursor in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
- Kryptofix 2.2.2/K₂CO₃ Solution: Prepare a solution containing 11 ± 1 mg of Kryptofix 2.2.2 and 15-20 μmol of potassium carbonate in 1.5 mL of acetonitrile.[1]
- Deprotection Solution: Prepare a 0.6 M solution of hydrochloric acid (HCl).[6]
- Neutralization Solution: Prepare a suitable neutralization solution (e.g., sodium hydroxide or sodium bicarbonate) to adjust the pH of the final product.
- Purification Cartridges: Pre-condition a Sep-Pak C18 plus long cartridge by washing with ethanol followed by water for injection.[6]
- Other Reagents: Ensure availability of anhydrous acetonitrile, sterile water for injection, and sterile saline for formulation.

B. Automated Synthesizer Setup

The following provides a general setup for an automated synthesis module. Refer to the specific manufacturer's instructions for your synthesizer.

- Load all prepared reagents into the appropriate vials and positions on the synthesizer.
- Install the pre-conditioned C18 purification cartridge.
- Ensure all tubing and connections are secure and sterile.
- Program the synthesis sequence according to the steps outlined below.

C. Automated Synthesis Sequence

- [18F]Fluoride Trapping and Elution:
 - Load the aqueous [18F]fluoride produced from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).



Elute the trapped [18F]fluoride into the reactor vessel using the Kryptofix 2.2.2/K₂CO₃ solution.[1]

Azeotropic Drying:

- Evaporate the solvent to dryness under a stream of inert gas (e.g., nitrogen) and reduced pressure at approximately 95°C.[1]
- Add anhydrous acetonitrile and repeat the evaporation process to ensure the [18F]fluoride-Kryptofix complex is anhydrous.

Radiofluorination:

- Add the precursor solution (in DMSO) to the reactor vessel.
- Heat the reaction mixture to 105-110°C for 7-10 minutes.[1][6]

· Deprotection:

- Cool the reaction mixture.
- Add the 0.6 M HCl solution to the reactor.[6]
- Heat the mixture for 5 minutes to effect the deprotection.

Neutralization and Purification:

- Cool the reaction mixture and neutralize with the appropriate base.
- Load the crude reaction mixture onto the pre-conditioned C18 cartridge.
- Wash the cartridge with sterile water for injection to remove unreacted [18F]fluoride and polar impurities.
- Elute the purified ¹⁸F-AZD4694 from the C18 cartridge using ethanol.

• Formulation:

• Dilute the ethanolic solution of ¹⁸F-AZD4694 with sterile saline for injection.



Pass the final product through a sterile filter (0.22 μm) into a sterile collection vial.

IV. Quality Control

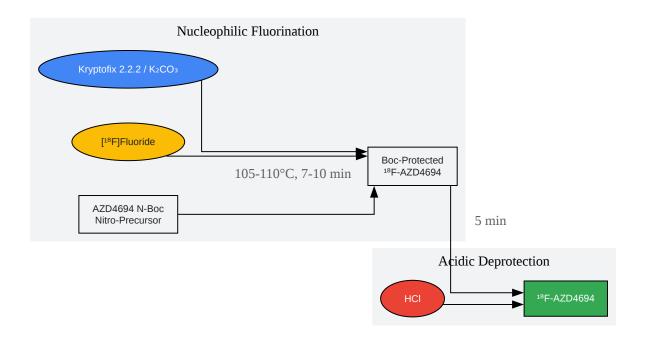
Perform the following quality control tests on the final product:

- Appearance: The solution should be clear and free of particulate matter.
- pH: The pH should be within the acceptable range for intravenous injection (typically 4.5 7.5).
- Radiochemical Purity and Identity: Analyze the product using high-performance liquid chromatography (HPLC) equipped with a radioactivity detector. The retention time of the product should match that of a non-radioactive AZD4694 standard.[6]
- Residual Solvents: Analyze for residual solvents such as DMSO and ethanol using gas chromatography (GC) to ensure they are below the limits specified in the pharmacopeia.[6]
- Radionuclidic Purity: Confirm the identity of the radionuclide as ¹⁸F using a multichannel analyzer.
- Bacterial Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) test to ensure the product is sterile.
- Sterility: Perform a sterility test according to standard pharmacopeial methods.

V. Visualizations

A. Synthesis Signaling Pathway



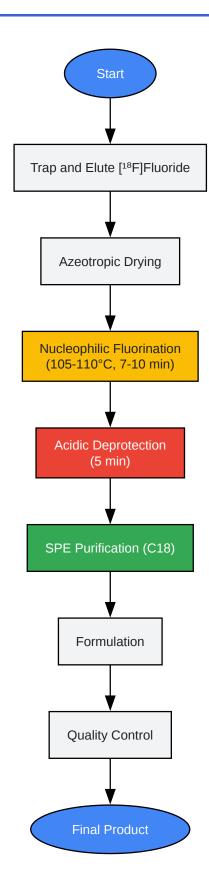


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Caption: Chemical pathway for the synthesis of ¹⁸F-AZD4694.

B. Experimental Workflow





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Caption: Automated synthesis workflow for ¹⁸F-AZD4694.



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